alpha-Bisabolol

Vue d'ensemble

Description

Alpha-Bisabolol: is a naturally occurring monocyclic sesquiterpene alcohol. It is primarily found in the essential oils of various plants, most notably in German chamomile (Matricaria chamomilla) and Myoporum crassifolium . This compound is known for its pleasant floral aroma and has been used for centuries in traditional medicine and cosmetics due to its anti-inflammatory, antimicrobial, and skin-soothing properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Alpha-Bisabolol can be synthesized through various methods. One common approach involves the use of Escherichia coli engineered to express the This compound synthase gene from German chamomile. This method involves converting acetyl-CoA to mevalonate using the biosynthetic mevalonate pathway and overexpressing farnesyl diphosphate synthase to supply the this compound precursor . The process can be optimized in a bioreactor culture to achieve high yields.

Industrial Production Methods: Industrial production of this compound is typically achieved through steam distillation of essential oils extracted from plants like the Brazilian candeia tree. due to environmental concerns, microbial production using engineered Escherichia coli has become a sustainable alternative .

Analyse Des Réactions Chimiques

Biotransformation Reactions

The fungal species Absidia coerulea catalyzes hydroxylation and oxidation of (−)-α-bisabolol (1 ), generating 11 metabolites (7 new, 4 known) with improved aqueous solubility . Key transformations include:

| Reaction Type | Metabolite Structure | Solubility Improvement |

|---|---|---|

| C-5 Hydroxylation | (1R,5R,7S)-5-hydroxy-α-bisabolol (2 ) | 8.2× higher than 1 |

| C-1 Hydroxylation | (1R,7S,10S)-1-hydroxybisabolol oxide B (5 ) | 6.5× higher than 1 |

| Tetrahydrofuran Ring Formation | (1R,5R,7S,10S)-5-hydroxybisabolol oxide B (4 ) | 7.8× higher than 1 |

Mechanistic Insights :

-

Hydroxylation occurs at tertiary carbons (C-1, C-5) and secondary carbons (C-12) .

-

Stereoselectivity is governed by fungal cytochrome P450 enzymes, with β-orientation favored at C-5 .

-

Tetrahydrofuran derivatives form via epoxidation followed by cyclization .

Antioxidant Reactions

Nanoparticle-encapsulated α-bisabolol (ABS@NPs) exhibits enhanced radical-scavenging activity:

| Assay | ABS@NP (10 wt%) Efficacy | Free α-Bisabolol Efficacy |

|---|---|---|

| DPPH Radical Scavenging | 85% at 100 nM | 49% at 100 nM |

| ROS Reduction in NIH 3T3 Cells | 15% residual ROS | 56% residual ROS |

Key Findings :

-

Encapsulation improves bioavailability by 3.1× compared to free α-bisabolol .

-

Hydroxyl groups in metabolites donate hydrogen atoms to neutralize ROS .

Stability and Degradation

-

Thermal Stability : ABS@NPs retain 92% activity after 112 days at 25°C .

-

pH Sensitivity : Degrades rapidly under alkaline conditions (pH > 9) via epoxide ring opening .

Synthetic Modifications

Applications De Recherche Scientifique

Pharmacological Properties

Alpha-bisabolol exhibits a variety of pharmacological effects, including:

- Anticancer Activity : Research indicates that this compound possesses anticancer properties, particularly against pancreatic cancer. Studies have shown that derivatives of this compound can inhibit the proliferation of pancreatic cancer cell lines and induce apoptosis through mechanisms involving the AKT signaling pathway .

- Anti-inflammatory Effects : this compound has demonstrated potent anti-inflammatory properties. In experimental models of colitis, it significantly reduced pro-inflammatory cytokines and improved colon microarchitecture . This suggests its potential as a therapeutic agent for inflammatory bowel diseases.

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Studies indicate that it can inhibit beta-amyloid aggregation and reduce reactive oxygen species levels .

- Antimicrobial Properties : this compound exhibits antimicrobial activity against various pathogens, which supports its use in topical formulations for skin infections and conditions .

Cosmetic Applications

Due to its favorable safety profile and beneficial properties, this compound is widely used in the cosmetic industry. Its applications include:

- Skin Care Products : this compound is incorporated into formulations for its soothing and anti-inflammatory effects, making it ideal for products aimed at sensitive or irritated skin.

- Fragrance Industry : Its pleasant scent makes it a popular ingredient in perfumes and scented products.

Data Table: Summary of Pharmacological Effects

Case Studies

- Colon Inflammation Mitigation : A study involving DSS-administered mice demonstrated that treatment with this compound significantly reduced disease activity index (DAI) and myeloperoxidase (MPO) activity while protecting colonic architecture. It also decreased the expression of inflammatory mediators such as COX-2 and iNOS .

- Neuroprotection in Alzheimer's Disease : In vitro studies on Neuro-2a cells showed that this compound treatment preserved cell viability against beta-amyloid-induced toxicity. It effectively scavenged reactive oxygen species and restored mitochondrial membrane potential, highlighting its potential as a neuroprotective agent .

- Skin Inflammation Treatment : Clinical evaluations indicated that this compound reduced pro-inflammatory cytokine production in human skin models, supporting its use in dermatological formulations aimed at treating conditions like eczema and psoriasis .

Mécanisme D'action

Alpha-Bisabolol exerts its effects through various molecular mechanisms:

Anti-inflammatory Action: It inhibits the action of inflammation mediator molecules such as Interleukin IL-1α and Leukotriene LB4.

Antimicrobial Action: It disrupts the cell membrane of microorganisms, leading to cell death.

Anticancer Action: It promotes apoptosis in cancer cells by increasing caspase-3 activity and reducing cellular viability.

Comparaison Avec Des Composés Similaires

Alpha-Bisabolol is often compared with other sesquiterpenes such as:

Beta-Bisabolol: Similar in structure but differs in the position of the tertiary alcohol functional group.

Farnesol: Another sesquiterpene alcohol with similar antimicrobial properties but different applications in perfumery and cosmetics.

Nerolidol: Known for its sedative and anti-anxiety effects, used in aromatherapy.

Uniqueness: this compound is unique due to its combination of anti-inflammatory, antimicrobial, and skin-soothing properties, making it highly valuable in both medicinal and cosmetic applications .

Activité Biologique

Alpha-bisabolol, a natural monocyclic sesquiterpene alcohol, is primarily known for its diverse biological activities, including neuroprotective, anti-inflammatory, antimicrobial, and anticancer effects. This article delves into the extensive research surrounding this compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is predominantly found in the essential oils of various plants, especially in chamomile (Matricaria chamomilla) and other Asteraceae family members. Its therapeutic potential has been recognized in traditional medicine and modern pharmacology due to its favorable safety profile and effectiveness.

Antioxidant Activity

This compound exhibits significant antioxidant properties by reducing reactive oxygen species (ROS) and reactive nitrogen species (RNS). It enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), while simultaneously decreasing malondialdehyde (MDA) levels, which are markers of oxidative stress. This activity is crucial for protecting cells from oxidative damage associated with various diseases, including neurodegenerative disorders .

Neuroprotective Effects

Recent studies have highlighted this compound's neuroprotective capabilities. In models of Parkinson's disease (PD), it has been shown to reduce neuronal degradation by mitigating oxidative stress and inflammation. Specifically, this compound decreased levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and restored mitochondrial function by preventing lipid peroxidation and preserving mitochondrial membrane potential . Additionally, it has demonstrated protective effects against Alzheimer's disease by inhibiting amyloid-beta aggregation and promoting neuronal survival in cell cultures .

Anticancer Properties

This compound has shown promising results in cancer research. It induces apoptosis in various cancer cell lines through mechanisms involving the upregulation of anti-apoptotic proteins like Bcl-2 and downregulation of pro-apoptotic factors such as Bax and caspases . In vivo studies have demonstrated its efficacy in inhibiting tumor growth in pancreatic cancer models by targeting the AKT signaling pathway .

Antimicrobial Activity

The compound also possesses antimicrobial properties against a range of pathogens. Research indicates that this compound can inhibit bacterial growth and fungal infections by disrupting cell membrane integrity and metabolic processes . Its application in topical formulations has been explored for treating skin infections due to its ability to promote wound healing and reduce inflammation.

The biological activity of this compound can be attributed to several molecular mechanisms:

- Antioxidant Mechanism : Reduces ROS/RNS levels, enhances SOD and CAT activity.

- Anti-inflammatory Mechanism : Suppresses the activation of NF-κB and reduces cytokine production.

- Apoptotic Regulation : Modulates apoptotic pathways by affecting Bcl-2 family proteins.

- Cell Cycle Arrest : Induces cell cycle arrest in cancer cells via BID-dependent pathways .

Case Studies

Several case studies have documented the therapeutic effects of this compound:

- Neuroprotection in Parkinson’s Disease : A study demonstrated that this compound treatment improved locomotor activity and reduced oxidative markers in a rotenone-induced rat model of PD .

- Cancer Cell Apoptosis : In vitro research showed that this compound effectively induced apoptosis in HepG2 liver cancer cells, highlighting its potential as a chemotherapeutic agent .

- Wound Healing : Clinical observations noted significant improvements in wound healing processes when this compound was applied topically on skin lesions due to its anti-inflammatory properties .

Summary Table of Biological Activities

Conclusions

This compound is a versatile compound with significant biological activity across multiple domains. Its antioxidant, neuroprotective, anticancer, and antimicrobial properties make it a candidate for further clinical research aimed at developing new therapeutic strategies for various diseases. Given its safety profile and efficacy, this compound warrants attention for potential inclusion in pharmacological applications targeting oxidative stress-related conditions, neurodegenerative diseases, cancer therapy, and infectious diseases.

Propriétés

IUPAC Name |

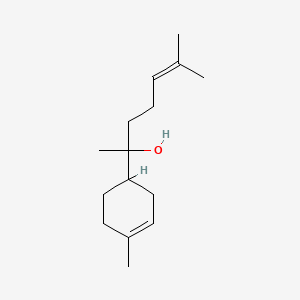

6-methyl-2-(4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-12(2)6-5-11-15(4,16)14-9-7-13(3)8-10-14/h6-7,14,16H,5,8-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZSQWQPBWRIAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)(CCC=C(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80859437 | |

| Record name | 6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; Fruity nutty aroma with hints of coconut | |

| Record name | alpha-Bisabolol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2009/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Slightly soluble (in ethanol) | |

| Record name | alpha-Bisabolol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2009/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.922-0.931 | |

| Record name | alpha-Bisabolol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2009/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

72691-24-8, 72059-10-0, 515-69-5 | |

| Record name | α,4-Dimethyl-α-(4-methyl-3-penten-1-yl)-3-cyclohexene-1-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72691-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R*,S*)-(1)-alpha,4-Dimethyl-alpha-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072059100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexene-1-methanol, .alpha.,4-dimethyl-.alpha.-(4-methyl-3-penten-1-yl)-, (.alpha.R,1R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyclohexene-1-methanol, α,4-dimethyl-α-(4-methyl-3-penten-1-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.249.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R*,S*)-(±)-α,4-dimethyl-α-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R*,R*)-α,4-dimethyl-α-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.